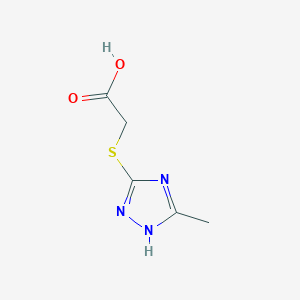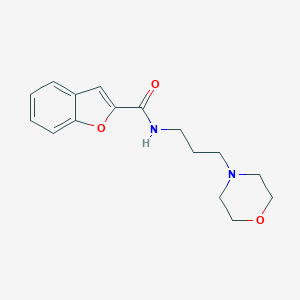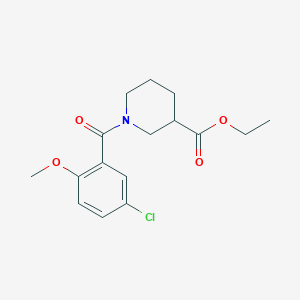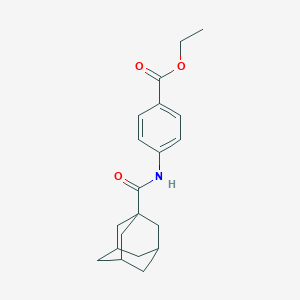
Tiazotic acid
描述
噻唑酸,也称为硫代三唑啉或Tiokor,是一种化学式为C5H7N3O2S的化合物。 它以其抗氧化特性而闻名,并在俄罗斯、乌克兰和乌兹别克斯坦等国家被用作治疗缺血性心脏病的药物 . 该化合物还因其改善患有COVID-19患者心脏功能的潜力而被研究 .
作用机制
噻唑酸主要通过其抗氧化特性发挥作用。它清除自由基并降低细胞中的氧化应激。 该化合物还具有免疫调节、抗炎和保肝作用 . 其分子靶标包括参与氧化应激和炎症的各种酶和信号通路 .
类似化合物:
硫代三唑啉: 噻唑酸的另一个名称,可以互换使用。
三唑衍生物: 含有三唑环的化合物,如1,2,4-三唑及其衍生物。
比较: 噻唑酸因其抗氧化、抗炎和保肝特性的结合而独一无二。 虽然其他三唑衍生物可能表现出其中的一些作用,但噻唑酸的特定结构使其能够同时靶向多个途径,使其在治疗与氧化应激和炎症相关的疾病方面特别有效 .
生化分析
Biochemical Properties
Tiazotic acid has been reported to have immunomodulatory, anti-inflammatory, antioxidant, anti-ischemic, cardio- and endothelioprotective, antiplatelet, and hepatoprotective activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . During COVID-19, endothelial dysfunction develops associated with NO deficiency with a decrease in the level of SH compounds. This compound has been shown to have a significant increase in the eNOS content, indicating the presence of endothelioprotective activity of the drug .
准备方法
合成路线和反应条件: 噻唑酸可以通过一系列化学反应合成,包括形成三唑环,然后进行官能化。 合成通常涉及在碱性条件下,使5-甲基-1H-1,2,4-三唑-3-硫醇与氯乙酸反应,从而产生所需产物 .
工业生产方法: 噻唑酸的工业生产涉及类似的合成路线,但规模更大。 该过程针对产量和纯度进行优化,通常涉及多个纯化步骤,如重结晶和色谱,以确保最终产品符合药物标准 .
反应类型:
氧化: 噻唑酸可以进行氧化反应,特别是由于其含硫部分。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 该化合物可以使用硼氢化钠等还原剂进行还原,从而形成还原的硫物种。
取代: 噻唑酸可以参与亲核取代反应,其中硫醇基在适当条件下可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠。
取代: 各种亲核试剂,如胺类和醇类。
形成的主要产物:
氧化: 亚砜和砜。
还原: 硫醇和相关的还原硫化合物。
取代: 具有取代硫醇基的衍生物。
科学研究应用
噻唑酸具有广泛的科学研究应用:
化学: 用于有机合成中的试剂,以及作为研究含硫杂环的模型化合物。
生物学: 研究其抗氧化特性及其调节生物系统氧化应激的能力。
医学: 用于治疗缺血性心脏病,并研究其在治疗COVID-19后综合征中的潜在益处它在保护肝脏和心血管系统方面也显示出希望.
工业: 用于药物的开发,以及作为合成其他生物活性化合物的中间体。
相似化合物的比较
Thiotriazoline: Another name for tiazotic acid, used interchangeably.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole and its derivatives.
Comparison: this compound is unique due to its combination of antioxidant, anti-inflammatory, and hepatoprotective properties. While other triazole derivatives may exhibit some of these effects, this compound’s specific structure allows it to target multiple pathways simultaneously, making it particularly effective in treating conditions related to oxidative stress and inflammation .
属性
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-3-6-5(8-7-3)11-2-4(9)10/h2H2,1H3,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUNWHNRDPRNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214967 | |
| Record name | Tiazotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64679-65-8 | |
| Record name | 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64679-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiazotic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064679658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64679-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiazotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAZOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEZ00M9XKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests Tiazotic acid could be beneficial for cardiovascular health, particularly in the context of prenatal hypoxia?
A1: Research indicates that this compound may hold promise as a cardioprotective agent, particularly in cases of cardiovascular complications arising from prenatal hypoxia. A study by Ukrainian researchers explored the impact of prenatal hypoxia (PH) induced in rats and the potential of various compounds, including this compound, to mitigate the negative cardiovascular effects []. The researchers observed that PH led to a decreased heart rate and an imbalance in the autonomic nervous system regulation of the heart, suggesting a shift towards parasympathetic dominance. This dominance can lead to issues like sinus blockade, potentially increasing the risk of rhythm disturbances. Interestingly, this compound demonstrated a positive effect in these rats, helping to normalize the heart's electrical activity and partially restoring the balance in the autonomic nervous system's control over the heart []. This suggests that this compound could potentially be useful in mitigating some of the long-term cardiovascular consequences of prenatal hypoxia.
A2: The Ukrainian study compared this compound's efficacy with two other compounds: Angiolin and Meldonium. Both of these compounds, like this compound, are known to influence nitric oxide (NO) signaling pathways, which are crucial for cardiovascular health []. Interestingly, the study found a varied response to these compounds. Angiolin demonstrated the most pronounced positive effect on normalizing heart rate and autonomic nervous system balance, surpassing both this compound and Meldonium. This compound demonstrated a moderate effect, showing better outcomes compared to Meldonium in this particular study []. This suggests that while all three compounds act upon NO-related pathways, their specific mechanisms of action and subsequent effects on cardiac function might differ. This highlights the need for further research to fully understand the individual actions of these compounds and their optimal use in different clinical contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B350235.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B350251.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B350262.png)
![3,4,5-trimethoxy-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B350271.png)

![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)
![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
![6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)


![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)
![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)
